

# Ligritinib's Selectivity for AXL: A Comparative Analysis Against MER and TYRO3

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Compound of Interest		
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SOUTH SAN FRANCISCO, Calif. – December 7, 2025 – In the landscape of targeted cancer therapy, the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases has emerged as a critical axis in tumor proliferation, survival, and immune evasion. **Ligritinib** (also known as AB801), a novel small molecule inhibitor, has demonstrated exceptional potency and selectivity for AXL. This guide provides a detailed comparison of **Ligritinib**'s selectivity for AXL over its closely related family members, MER and TYRO3, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

## **Quantitative Selectivity Profile of Ligritinib**

**Ligritinib** distinguishes itself through its remarkable selectivity for AXL, a key feature for minimizing off-target effects and enhancing therapeutic efficacy. The inhibitory activity of **Ligritinib** against the TAM kinases has been quantified using various biochemical and cellular assays.[1][2]

Kinase	Ligritinib (AB801) K <sub>i</sub> (nM)	Ligritinib (AB801) Fold Selectivity vs. AXL
AXL	0.024	1x
MER	~20.64	860x
TYRO3	~33.6	1400x



Note:  $K_i$  values for MER and TYRO3 are estimated based on the provided fold selectivity against AXL.

In addition to the binding affinity (K<sub>i</sub>), the half-maximal inhibitory concentration (IC50) in biochemical and cellular assays further underscores **Ligritinib**'s preferential targeting of AXL.

Assay	Ligritinib (AB801) IC50 (nM)
hAXL HTRF (700 μM ATP)	3.3
pAXL ELISA (serum-free media)	17
pAXL ELISA (100% serum)	68

This robust activity, even in the presence of high serum concentrations, suggests a potent and durable inhibitory effect in physiological conditions.

## **Comparative Analysis with Other AXL Inhibitors**

To provide a broader context, the selectivity profile of **Ligritinib** is compared with other known AXL inhibitors.

Inhibitor	Fold Selectivity (MER/AXL)	Fold Selectivity (TYRO3/AXL)
Ligritinib (AB801)	860x	1400x
Bemcentinib (BGB324, R428)	130x	400x
Dubermatinib (DS1205b, AB-329)	14x	9x
Sitravatinib	4x	0.3x

Data compiled from Arcus Biosciences.[1]

This comparison clearly illustrates **Ligritinib**'s superior selectivity for AXL compared to other inhibitors in development, a critical attribute for a targeted therapeutic.



## **Experimental Protocols**

The determination of **Ligritinib**'s selectivity profile involves a series of rigorous in vitro assays. The following are detailed methodologies for the key experiments cited.

# Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This biochemical assay measures the direct inhibitory effect of **Ligritinib** on the enzymatic activity of purified AXL, MER, and TYRO3 kinases.

Objective: To determine the IC50 value of **Ligritinib** against recombinant TAM kinases.

#### Materials:

- Recombinant human AXL, MER, and TYRO3 kinase domains
- Biotinylated substrate peptide
- ATP
- **Ligritinib** (serially diluted)
- Europium-conjugated anti-phosphotyrosine antibody
- Streptavidin-conjugated fluorophore (e.g., XL665)
- Assay buffer
- 384-well microplates

#### Procedure:

- Kinase, substrate, and Ligritinib are incubated together in the assay buffer.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at a specific temperature.



- The reaction is stopped, and the detection reagents (Europium-conjugated antibody and streptavidin-conjugated fluorophore) are added.
- After an incubation period, the HTRF signal is read on a compatible plate reader. The signal
  is proportional to the amount of phosphorylated substrate.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cell-Based Phospho-AXL ELISA

This assay measures the ability of **Ligritinib** to inhibit AXL autophosphorylation in a cellular context.

Objective: To determine the cellular potency of Ligritinib in inhibiting AXL signaling.

#### Materials:

- A549 human lung carcinoma cells (or other AXL-expressing cell line)
- Cell culture medium (with and without serum)
- Ligand (e.g., Gas6) to stimulate AXL phosphorylation
- Ligritinib (serially diluted)
- Lysis buffer
- ELISA plate pre-coated with an AXL capture antibody
- Detection antibody (anti-phospho-AXL) conjugated to horseradish peroxidase (HRP)
- TMB substrate
- Stop solution

#### Procedure:

Cells are seeded in 96-well plates and allowed to adhere.

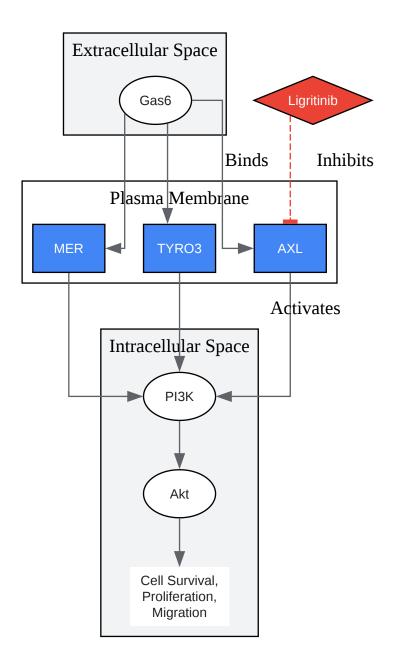


- Cells are serum-starved and then pre-incubated with various concentrations of **Ligritinib**.
- AXL phosphorylation is stimulated by the addition of Gas6.
- The cells are lysed, and the lysates are transferred to the AXL-coated ELISA plate.
- After incubation and washing, the anti-phospho-AXL-HRP antibody is added.
- Following another incubation and wash step, the TMB substrate is added, and the colorimetric reaction is allowed to develop.
- The reaction is stopped, and the absorbance is read at 450 nm.
- IC50 values are determined from the dose-response curve.

## **Signaling Pathways and Experimental Workflows**

To visualize the biological context and experimental design, the following diagrams are provided.

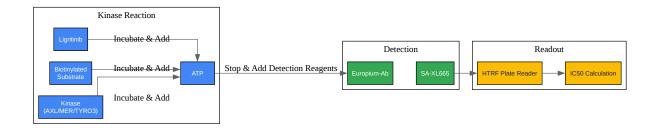




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Caption: TAM Receptor Signaling Pathway and Point of Inhibition by Ligritinib.





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